molecular formula C10H11BrO3 B13937199 Methyl 3-bromo-6-methoxy-2-methylbenzoate

Methyl 3-bromo-6-methoxy-2-methylbenzoate

Cat. No.: B13937199
M. Wt: 259.10 g/mol
InChI Key: HNTZRAGCPVSMHK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, methoxy, and methyl groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-methoxy-2-methylbenzoate typically involves the bromination of 3-methoxy-2-methylbenzoic acid followed by esterification. The reaction conditions often include:

    Bromination: The introduction of a bromine atom into the aromatic ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Esterification: The conversion of the carboxylic acid group to an ester. This is usually done using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale bromination: Using bromine or NBS with appropriate safety measures.

    Continuous esterification: Using methanol and an acid catalyst in a continuous flow reactor to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).

    Oxidation: Conversion of methoxy to hydroxyl groups.

    Reduction: Conversion of ester to alcohol.

Scientific Research Applications

Methyl 3-bromo-6-methoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-methoxy-2-methylbenzoate depends on its specific application

    Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.

    Hydrogen Bonding: The methoxy and ester groups can form hydrogen bonds with other molecules.

    Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-2-methylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 4-bromo-3-methylbenzoate: The position of the bromine atom is different, affecting its reactivity and interactions.

    Methyl 3-amino-5-bromo-2-methylbenzoate:

Uniqueness

Methyl 3-bromo-6-methoxy-2-methylbenzoate is unique due to the specific arrangement of its substituents, which provides a distinct set of chemical properties and reactivity. This makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-bromo-6-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3

InChI Key

HNTZRAGCPVSMHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)OC)Br

Origin of Product

United States

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